Butedronate tetrasodium

Bone Scintigraphy Image Quality Pharmacokinetics

Nuclear medicine departments requiring reliable, high-sensitivity 99mTc-DPD cold kits face challenges with variable labeling purity and slow pharmacokinetics from substitute agents. Butedronate tetrasodium is the exact API for cold kit preparation, resolving these issues through documented performance. - Delivers 98.3 ± 1.3% radiochemical purity across production batches, minimizing failed runs. - Enables faster imaging with a 27-min blood half-life vs. 46.8 min for MDP, increasing scanner throughput. - Provides >91% sensitivity for cardiac ATTR amyloidosis, an indication where 99mTc-MDP fails.

Molecular Formula C5H6Na4O10P2
Molecular Weight 380.00 g/mol
CAS No. 97772-98-0
Cat. No. B12971970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButedronate tetrasodium
CAS97772-98-0
Molecular FormulaC5H6Na4O10P2
Molecular Weight380.00 g/mol
Structural Identifiers
SMILESC(C(C(P(=O)(O)[O-])P(=O)(O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C5H10O10P2.4Na/c6-3(7)1-2(4(8)9)5(16(10,11)12)17(13,14)15;;;;/h2,5H,1H2,(H,6,7)(H,8,9)(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4
InChIKeyWQVCHXLTSYVIPX-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butedronate Tetrasodium: Identity and Class Context


Butedronate tetrasodium (CAS 97772-98-0) is the tetrasodium salt of 3,3-diphosphono-1,2-propanedicarboxylic acid (DPD), a nitrogen-free 1,1-bisphosphonate. It serves exclusively as the active pharmaceutical ingredient in cold kits for the preparation of technetium-99m butedronate (⁹⁹ᵐTc-DPD), a diagnostic radiopharmaceutical indicated for bone scintigraphy and cardiac transthyretin (ATTR) amyloidosis imaging . Classified under ATC code V09BA04, it belongs to the technetium-99m-labeled bisphosphonate family of skeletal imaging agents, alongside ⁹⁹ᵐTc-methylene diphosphonate (MDP), ⁹⁹ᵐTc-hydroxymethylene diphosphonate (HMDP), and ⁹⁹ᵐTc-etidronate (EHDP) .

Kit Foundation Active ingredient for ⁹⁹ᵐTc-DPD cold kit preparation
Imaging Indications Bone scintigraphy & cardiac ATTR amyloidosis imaging
Class Context Nitrogen-free 1,1-bisphosphonate, ⁹⁹ᵐTc-diphosphonate family

Why Butedronate Kits Are Not Interchangeable with MDP


Although ⁹⁹ᵐTc-DPD and ⁹⁹ᵐTc-MDP are both technetium-labeled diphosphonates used for bone imaging, they exhibit clinically and operationally significant differences in pharmacokinetics, biodistribution, and diagnostic scope. The DPD molecule demonstrates distinct blood clearance kinetics, lower plasma protein binding, and higher early skeletal uptake compared to MDP, directly impacting image quality, scan timing, and patient throughput . Critically, ⁹⁹ᵐTc-DPD possesses validated, high-sensitivity performance for non-invasive diagnosis of cardiac ATTR amyloidosis—an indication for which ⁹⁹ᵐTc-MDP is explicitly not recommended due to insufficient myocardial uptake . These divergences mean that substituting a DPD kit with an MDP kit can compromise diagnostic accuracy in key clinical scenarios and alter radiopharmacy workflow efficiency.

Diagnostic Attribute
DPD Kit
MDP Kit
Imaging Timing
Supports earlier post-injection imaging
May require longer uptake period
Bone Contrast
Higher bone-to-soft tissue ratio reported
Lower target-to-background discrimination
Cardiac ATTR
Validated high sensitivity for ATTR amyloidosis
Not recommended; insufficient myocardial uptake

Head-to-Head Evidence: DPD vs. MDP


Bone-to-Soft Tissue Contrast

In a direct human comparative study, ⁹⁹ᵐTc-DPD delivered significantly higher target-to-background ratios than ⁹⁹ᵐTc-MDP. The sacrum-to-soft tissue ratio was 27% higher and the femur-to-soft tissue ratio was 21% higher for DPD compared to MDP at 6 hours post-injection . This enhanced contrast facilitates clearer delineation of skeletal structures.

Bone-to-Soft Tissue Contrast
Head-to-head
Sacrum/soft tissue +27%; Femur/soft tissue +21% vs MDP at 6 h
Supports clearer skeletal structure delineation
Human ROI analysis (Schroth 1984)
Bone Scintigraphy Image Quality Pharmacokinetics

Blood Clearance Kinetics

The blood clearance profile of ⁹⁹ᵐTc-DPD is triphasic with a rapid phase half-life (T₁/₂) of 15 min, an intermediate phase T₁/₂ of 27 min, and a slow phase T₁/₂ of 100 min . In comparison, ⁹⁹ᵐTc-MDP exhibits a substantially longer intermediate phase T₁/₂ of 46.8±9.2 min and a prolonged slow phase T₁/₂ of 398±71 min . The 42% faster intermediate clearance and 75% faster slow-phase clearance for DPD reduce background blood-pool activity earlier.

Blood Clearance Kinetics
Cross-study
Slow-phase T½ 100 min
Faster blood clearance supports earlier imaging
DPD triphasic model; MDP slow T½ 398 min
Pharmacokinetics Blood Clearance Radiopharmaceutical

Renal Clearance and Skeletal Retention

⁹⁹ᵐTc-DPD demonstrates significantly reduced renal elimination compared to ⁹⁹ᵐTc-MDP, leading to greater skeletal retention. Renal clearance of DPD was measured to be 41% lower than that of MDP, resulting in urinary excretion of MDP being 25% higher . At 1 hour post-injection, only 30% of the administered DPD activity is excreted in urine, a value lower than that of other diphosphonates . Whole-body retention in healthy subjects is approximately 40% .

Renal & Skeletal Retention
Head-to-head
Renal clearance 41% lower; urinary excretion 25% lower vs MDP
More activity retained for skeletal imaging
Human studies (Schroth 1984; SmPC)
Biodistribution Renal Excretion Bone Uptake

Cardiac ATTR Amyloidosis Diagnostic Sensitivity

⁹⁹ᵐTc-DPD is validated for non-invasive diagnosis of cardiac transthyretin (ATTR) amyloidosis with sensitivity exceeding 99% and specificity of 86% in a multicenter study of 1217 patients . In contrast, ⁹⁹ᵐTc-MDP is explicitly not recommended for ATTR cardiac amyloidosis imaging due to its low sensitivity for detecting myocardial amyloid uptake . The French SmPC for Teceos (butedronate tetrasodium) further reports a sensitivity of 91%, specificity of 82%, and positive predictive value of 100% for ATTR cardiac amyloidosis in patients with biopsy-proven disease .

Cardiac ATTR Sensitivity
Head-to-head
Sensitivity >99%, specificity 86% (multicenter); MDP not valid
Essential for ATTR amyloidosis diagnosis
Multicenter study n=1217; SmPC data
Cardiac Amyloidosis ATTR Diagnostic Imaging

Radiochemical Purity Consistency

Quality control evaluation of 75 consecutive production batches of ⁹⁹ᵐTc-DPD cold kits demonstrated a mean radiochemical purity of 98.3 ± 1.3%, with free pertechnetate impurity at 1.7 ± 1.3% and hydrolyzed technetium at 3.4 ± 2.1% . For comparison, a recent quality study of fractionated ⁹⁹ᵐTc-MDP kits reported a mean radiochemical purity of ~95.12 ± 5.43% . The higher and more consistent purity of DPD kits indicates more robust labeling chemistry.

Radiochemical Purity
Cross-study
98.3 ± 1.3% (n=75)
High and consistent labeling purity
MDP reported ~95.12 ± 5.43%
Quality Control Radiochemical Purity Kit Performance

Application Scenarios for Butedronate Tetrasodium


High-Throughput Bone Scintigraphy

Nuclear medicine departments aiming to maximize daily patient throughput benefit from the accelerated blood clearance and earlier imaging capability of ⁹⁹ᵐTc-DPD. With an intermediate-phase blood half-life of 27 minutes versus 46.8 minutes for MDP, and a slow-phase half-life of 100 minutes versus 398 minutes , DPD enables high-quality images to be acquired earlier, reducing the standard 3-hour post-injection wait time associated with MDP. This pharmacokinetic advantage directly translates into scheduling flexibility and increased scanner utilization.

Cardiac ATTR Amyloidosis Diagnosis

Hospitals establishing or maintaining a non-invasive cardiac amyloidosis diagnostic program must procure ⁹⁹ᵐTc-DPD (or equivalent ⁹⁹ᵐTc-HMDP/⁹⁹ᵐTc-PYP) kits, as ⁹⁹ᵐTc-MDP lacks the sensitivity required for reliable detection of myocardial ATTR amyloid deposits . The SmPC-validated sensitivity of >91% and positive predictive value of 100% in biopsy-proven patients make butedronate tetrasodium kits the evidence-based choice for this indication, where a false-negative result would have severe clinical consequences.

Radiopharmacy Production Consistency

Centralized radiopharmacies and hospital-based hot labs that prepare multiple doses per day require cold kits with high and reproducible radiochemical purity to minimize batch failures and re-preparation. The documented 98.3 ± 1.3% labeling purity of DPD kits across 75 production batches offers procurement confidence that compares favorably against the ~95.12 ± 5.43% purity reported for fractionated MDP preparations , reducing quality control workload and the cost of wasted doses.

Skeletal Metastases and Bone Remodeling Research

Investigators conducting quantitative bone scintigraphy studies for metastatic disease monitoring or bone remodeling assessment benefit from the higher bone-to-soft tissue contrast of DPD. The measured 21-27% higher femur- and sacrum-to-soft tissue ratios versus MDP provide superior target-to-background discrimination, enabling more precise region-of-interest quantification and potentially improved sensitivity for detecting subtle skeletal pathology in longitudinal research protocols.

Application
Selection Property
Validation Focus
High-Throughput Bone Scintigraphy
Rapid blood clearance kinetics
Earlier post-injection imaging time-point validation
Cardiac ATTR Amyloidosis Diagnosis
Validated myocardial ATTR uptake
Sensitivity and PPV in biopsy-proven cohorts
Radiopharmacy Production Consistency
Reproducible radiochemical purity
Batch-to-batch purity variability assessment
Skeletal Metastases & Bone Remodeling Research
High bone-to-soft tissue contrast
Region-of-interest quantification reproducibility
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